molecular formula C12H12N2O3 B14157513 Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide CAS No. 88820-03-5

Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide

Cat. No.: B14157513
CAS No.: 88820-03-5
M. Wt: 232.23 g/mol
InChI Key: FVTKSARMWPCFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide is a heterocyclic compound that contains both a quinoxaline and a furan ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,4-dioxide functionality in the quinoxaline ring is particularly noteworthy, as it can impart unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 2-furanyl-substituted diamine with a suitable diketone or diacid. The reaction is usually carried out in the presence of an oxidizing agent to introduce the 1,4-dioxide functionality.

For example, the reaction of 2-furanyl-1,2-diamine with 1,2-diketone in the presence of hydrogen peroxide can yield the desired quinoxaline 1,4-dioxide derivative. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents may be optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can convert the 1,4-dioxide functionality to other forms, such as quinoxaline dihydroxy derivatives.

    Substitution: The furan and quinoxaline rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens, while nucleophilic substitution may involve reagents like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline 1,4-dioxides with additional oxygen functionalities, while reduction can produce dihydroxy derivatives. Substitution reactions can introduce various functional groups into the furan or quinoxaline rings, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as carbonic anhydrases, by binding to their active sites. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial and anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species under certain conditions can contribute to its cytotoxicity against cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline 1,4-dioxide: A simpler analog without the furan ring.

    2-Furylquinoxaline: A related compound with a furan ring but without the 1,4-dioxide functionality.

    Quinoxaline derivatives: Various derivatives with different substituents on the quinoxaline ring.

Uniqueness

Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide is unique due to the presence of both the furan ring and the 1,4-dioxide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its significance compared to similar compounds.

Properties

CAS No.

88820-03-5

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

3-(furan-2-yl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C12H12N2O3/c15-13-8-11(12-6-3-7-17-12)14(16)10-5-2-1-4-9(10)13/h3,6-8H,1-2,4-5H2

InChI Key

FVTKSARMWPCFLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N(C(=C[N+]2=O)C3=CC=CO3)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.